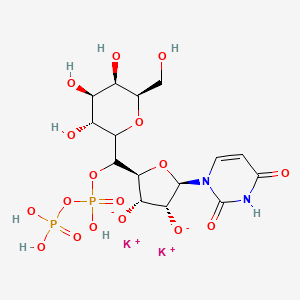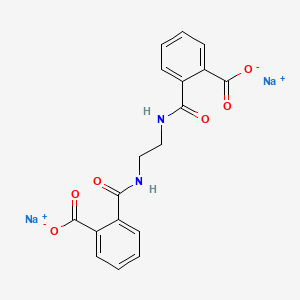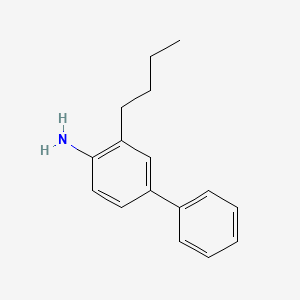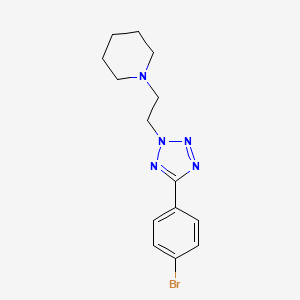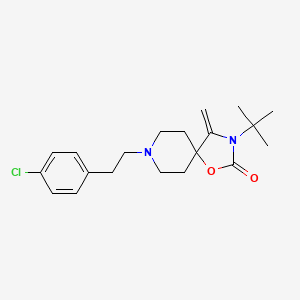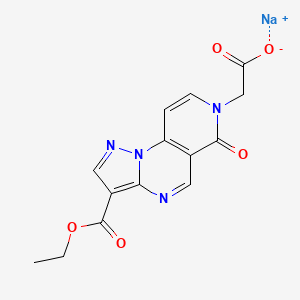
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is a complex organic compound that belongs to the class of pyrazolo-pyrido-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The sodium salt form enhances its solubility, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the cyclization and functionalization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolo-pyrido-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and pathways involved in disease processes .
Medicine
The compound’s potential therapeutic applications include its use as an anticancer agent, where it targets specific cellular pathways to inhibit tumor growth. It is also being investigated for its anti-inflammatory and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in pharmaceuticals, agrochemicals, and other industries .
作用機序
The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases, leading to the disruption of cellular processes like cell cycle progression and apoptosis . The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of the enzymes .
類似化合物との比較
Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
- Pyrazolo(3,4-b)pyridine
Uniqueness
Compared to similar compounds, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt exhibits unique properties such as enhanced solubility and specific biological activities. Its sodium salt form improves its solubility, making it more suitable for various applications. Additionally, its specific structural features allow for targeted interactions with molecular targets, distinguishing it from other similar compounds .
特性
CAS番号 |
148176-87-8 |
|---|---|
分子式 |
C14H11N4NaO5 |
分子量 |
338.25 g/mol |
IUPAC名 |
sodium;2-(5-ethoxycarbonyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetate |
InChI |
InChI=1S/C14H12N4O5.Na/c1-2-23-14(22)9-6-16-18-10-3-4-17(7-11(19)20)13(21)8(10)5-15-12(9)18;/h3-6H,2,7H2,1H3,(H,19,20);/q;+1/p-1 |
InChIキー |
SXYJEJJNZKQIDZ-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=C2N=CC3=C(N2N=C1)C=CN(C3=O)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



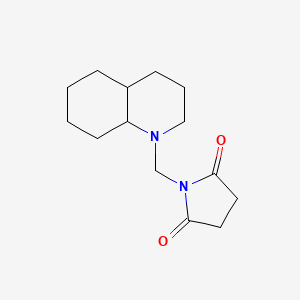


![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
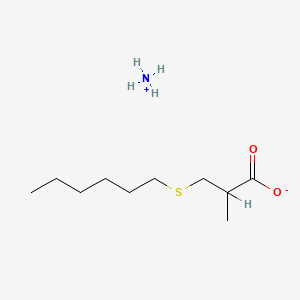
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
